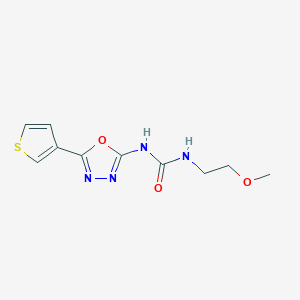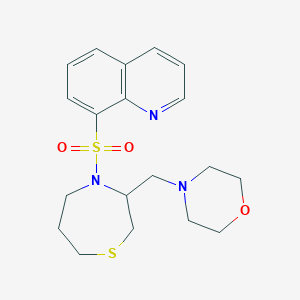
5-Nitro-2-propyl-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-propyl-1,3-benzoxazole is a chemical compound with the molecular formula C10H10N2O3 . It has a molecular weight of 206.2 and is a low melting solid .
Synthesis Analysis
The synthesis of benzoxazole derivatives, including this compound, often involves the use of 2-aminophenol as a precursor . The synthetic strategies of benzoxazoles have seen significant advances, with a variety of well-organized synthetic methodologies being developed .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O3/c1-2-3-10-11-8-6-7 (12 (13)14)4-5-9 (8)15-10/h4-6H,2-3H2,1H3 . This indicates the specific arrangement of atoms in the molecule and their connectivity.Physical and Chemical Properties Analysis
This compound is a low melting solid . It has a molecular weight of 206.2 .Scientific Research Applications
Antimicrobial Applications
Research has shown that derivatives of benzoxazole, including those related to 5-Nitro-2-propyl-1,3-benzoxazole, exhibit broad-spectrum antimicrobial activity. For instance, a study by Ertan-Bolelli et al. (2016) synthesized and evaluated the antimicrobial activities of novel benzoxazole derivatives against a variety of pathogens, including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, Mycobacterium tuberculosis, Candida albicans, and Candida krusei. The compounds showed significant activity with minimum inhibitory concentration (MIC) values ranging from 256 to 8 µg/mL, particularly against M. tuberculosis, highlighting their potential as scaffolds for designing potent antimicrobial drugs (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).
Antitumor Applications
Benzoxazole derivatives have also been investigated for their potential in cancer treatment. Karatas et al. (2021) designed and synthesized 5-nitro-2-(substitutedphenyl)benzoxazole and 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives as novel antitumor agents targeting human DNA topoisomerase enzymes. Two compounds exhibited inhibition of hTopo IIα with a 2 µM IC50 value, indicating their promise for future cancer therapy development (Karatas, Foto, Ertan-Bolelli, Yalcin-Ozkat, Yilmaz, Ataei, Zilifdar, & Yildiz, 2021).
Synthetic Utility
The compound's utility extends into synthetic chemistry as well. Sarode et al. (2015) reported the use of Cu Ferrite nanoparticles for the one-pot synthesis of 2-substituted benzoxazole via redox cascade condensation reactions, highlighting the efficiency and green sustainability of this approach. This demonstrates the role of this compound derivatives in facilitating the synthesis of complex organic compounds in an environmentally friendly manner (Sarode, Bhojane, & Nagarkar, 2015).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Nitro-2-propyl-1,3-benzoxazole, like other benzoxazole derivatives, can interact with various enzymes, proteins, and other biomolecules . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Cellular Effects
This compound has been shown to have inhibitory effects against DNA topoisomerases I and IIα . This suggests that it may influence cell function by interfering with DNA replication and transcription processes.
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its inhibitory effects on DNA topoisomerases . By binding to these enzymes, it may prevent the unwinding of DNA strands, thereby inhibiting DNA replication and transcription.
Properties
IUPAC Name |
5-nitro-2-propyl-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-3-10-11-8-6-7(12(13)14)4-5-9(8)15-10/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBRCFXHMQVFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(2,4-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B2992487.png)
![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B2992489.png)
![6-isopentyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2992491.png)

![2-(methylsulfanyl)-N-[(1-phenylcyclopentyl)methyl]pyridine-3-carboxamide](/img/structure/B2992494.png)



![6-(5-Chloro-2-methylphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2992500.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2992501.png)

